An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentanol
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanol (C₅H₁₀O), a cyclic alcohol, serves as a versatile building block and intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, fragrances, and dyes.[1][2] Its unique five-membered ring structure confers specific physical and chemical properties that are critical for its application in organic synthesis and drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of cyclopentanol, detailed experimental protocols for their determination, and a summary of its key chemical reactions.
Physical Properties of Cyclopentanol
Cyclopentanol is a colorless, viscous liquid with a pleasant, amyl-alcohol-like odor.[3][4] It is a flammable liquid and its vapors are heavier than air.[3][5] The key physical properties of cyclopentanol are summarized in the table below.
Table 1: Physical Properties of Cyclopentanol
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [1] |
| Molecular Weight | 86.13 g/mol | [3] |
| Appearance | Colorless, viscous liquid | [3][5] |
| Odor | Pleasant, like amyl alcohol | [3][4] |
| Melting Point | -19 °C | [3][5] |
| Boiling Point | 139-140.85 °C | [3][5] |
| Density | 0.948 g/mL at 20 °C | [5] |
| Solubility in Water | Slightly soluble (~5 g/L at room temperature) | [6][7] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and chloroform | [5][7] |
| pKa | 15.31 (predicted) | [1][7] |
| Refractive Index (n²⁰/D) | 1.4530 | [3][5] |
| Flash Point | 51 °C (124 °F) | [4][5] |
| Vapor Density | 2.97 (Air = 1) | [3] |
Experimental Protocols for Determination of Physical Properties
Determination of Boiling Point
The boiling point of cyclopentanol can be determined using a simple distillation apparatus.
Procedure:
-
Place approximately 5 mL of cyclopentanol and a few boiling chips into a 25 mL round-bottom flask.
-
Assemble a simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Heat the flask gently using a heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady rate of distillation is achieved. This temperature is the boiling point.
-
If the atmospheric pressure deviates significantly from 760 mmHg, apply a correction to the observed boiling point.
Determination of Solubility in Water
The shake-flask method is a common technique for determining the solubility of organic compounds in water.
Procedure:
-
Add an excess amount of cyclopentanol to a known volume of deionized water in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand without agitation to permit the separation of the aqueous and organic phases.
-
Carefully withdraw a sample of the aqueous layer, ensuring no undissolved cyclopentanol is included.
-
Determine the concentration of cyclopentanol in the aqueous sample using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Chemical Properties and Reactions of Cyclopentanol
Cyclopentanol exhibits typical reactions of a secondary alcohol, including oxidation and dehydration. It is a stable compound but is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5][8]
Oxidation of Cyclopentanol to Cyclopentanone
Cyclopentanol can be oxidized to cyclopentanone, a valuable synthetic intermediate. A common and effective oxidizing agent for this transformation is pyridinium (B92312) chlorochromate (PCC).[9][10]
Experimental Protocol for Oxidation with PCC:
-
In a round-bottom flask, dissolve cyclopentanol in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂).
-
Add pyridinium chlorochromate (PCC) to the solution in a fume hood. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtering through a pad of silica (B1680970) gel to remove the chromium byproducts.
-
The solvent is then removed under reduced pressure to yield the crude cyclopentanone, which can be further purified by distillation.
Acid-Catalyzed Dehydration of Cyclopentanol to Cyclopentene (B43876)
The dehydration of cyclopentanol to form cyclopentene is a classic elimination reaction, typically catalyzed by a strong acid such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄).[11][12] The reaction proceeds via an E1 mechanism.[3]
Experimental Protocol for Dehydration:
-
In a round-bottom flask, combine cyclopentanol with a catalytic amount of 85% phosphoric acid.
-
Set up a simple distillation apparatus.
-
Heat the reaction mixture gently. The cyclopentene product, having a lower boiling point than cyclopentanol, will distill over as it is formed.
-
Collect the distillate, which will contain cyclopentene and water.
-
Separate the organic layer from the aqueous layer using a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
The final product can be purified by a final distillation.
Spectral Data of Cyclopentanol
Spectroscopic data is essential for the identification and characterization of cyclopentanol.
Table 2: Spectroscopic Data for Cyclopentanol
| Technique | Key Peaks / Signals | Reference(s) |
| ¹H NMR | δ ~4.3 ppm (quintet, 1H, CH-OH), δ ~1.5-1.8 ppm (multiplet, 8H, -CH₂-), δ ~4.8 ppm (broad singlet, 1H, -OH) | [1] |
| ¹³C NMR | δ ~73 ppm (C-OH), δ ~35 ppm (-CH₂- adjacent to C-OH), δ ~24 ppm (other -CH₂-) | [3][5] |
| FTIR (cm⁻¹) | ~3357 (broad, O-H stretch), ~2960 (C-H stretch), ~1078 (C-O stretch) | [13] |
| Mass Spec (m/z) | 86 (M+), 57 (base peak), 44, 41 | [4] |
Conclusion
Cyclopentanol is a fundamentally important cyclic alcohol with well-defined physical and chemical properties. Its reactivity, particularly in oxidation and dehydration reactions, makes it a valuable precursor in the synthesis of various organic molecules. The experimental protocols and spectral data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this versatile compound. A thorough understanding of these properties is crucial for the successful design and execution of synthetic routes and the development of new chemical entities.
References
- 1. Solved The 'H NMR spectrum for cyclopentanol (shown below) | Chegg.com [chegg.com]
- 2. Cyclopentanol | C5H10O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. Cyclopentanol(96-41-3) 13C NMR [m.chemicalbook.com]
- 4. Cyclopentanol [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Cyclopentanol(96-41-3) 1H NMR [m.chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Cyclopentanol(96-41-3) IR Spectrum [m.chemicalbook.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 13. Cyclopentanol [applets.kcvs.ca]
